[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate
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Overview
Description
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate is a chemical compound with the molecular formula C16H15NO3S It is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to an aminobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with aminobenzenesulfonic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or changes in gene expression.
Comparison with Similar Compounds
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate can be compared with similar compounds such as:
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate: This compound has a methoxy group on the benzene ring, which can influence its reactivity and applications.
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-chlorobenzene-1-sulfonate:
2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetic acid: This compound has an acetic acid group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14NO3S- |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-naphthalen-1-ylideneamino)benzenesulfonate |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,20)16-11-4-3-9-15(16)17-14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11H,5,7,10H2,(H,18,19,20)/p-1 |
InChI Key |
LUOVNGKEODPVRS-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NC3=CC=CC=C3S(=O)(=O)[O-])C1 |
Origin of Product |
United States |
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